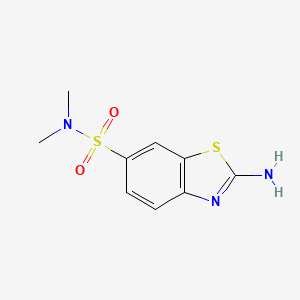

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide

カタログ番号 B1275285

CAS番号:

17901-13-2

分子量: 257.3 g/mol

InChIキー: IDPCPTMABJCKGG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the empirical formula C9H11N3O2S2 and a molecular weight of 257.33 . It is commonly used in early discovery research .

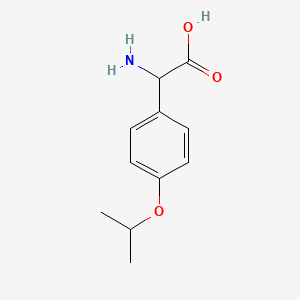

Molecular Structure Analysis

The molecular structure of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is represented by the SMILES stringCN(S(=O)(C1=CC=C2N=C(SC2=C1)N)=O)C . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide include a molecular weight of 257.33300 and a molecular formula of C9H11N3O2S2 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

-

Organic & Biomolecular Chemistry

- Application : Sulfonimidates, including “2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide”, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

- Method : The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

- Results : One of the main advantages of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond and finally the nitrogen R 3 substituent .

-

Pharmaceutical Research

- Application : Sulfonimidates, including “2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide”, have been used in the synthesis of drug candidates .

- Method : The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines .

- Results : The latter of which has increased prominence due to their medicinal chemistry properties .

-

Asymmetric Syntheses

- Application : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

- Method : This involves the use of the stereogenic sulfur center of sulfonimidates as a chiral template .

- Results : This application allows for the modification of up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond, and finally the nitrogen R 3 substituent .

-

Alkyl Transfer Reagents

-

Polymer Synthesis

- Application : In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .

- Method : This involves the decomposition of sulfonimidates at elevated temperatures .

- Results : This method allows for the synthesis of novel polymers .

-

Luminescent Materials

-

Herbicide and Fungicide

-

Antibacterial Agents

-

Antiviral and Anti-inflammatory

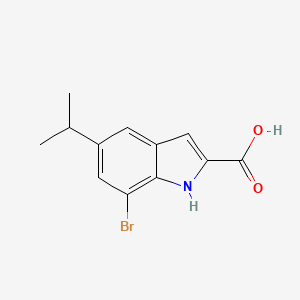

- Application : Indole derivatives, which are structurally similar to benzothiazoles, possess various biological activities, including antiviral and anti-inflammatory activities .

- Method : This involves the use of indole derivatives in pharmaceutical formulations .

- Results : These compounds have shown promising results in preclinical and clinical studies .

-

Anticancer and Anti-HIV

-

Antioxidant and Antimicrobial

-

Antitubercular and Antidiabetic

Safety And Hazards

特性

IUPAC Name |

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPCPTMABJCKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406079 |

Source

|

| Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |

CAS RN |

17901-13-2 |

Source

|

| Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

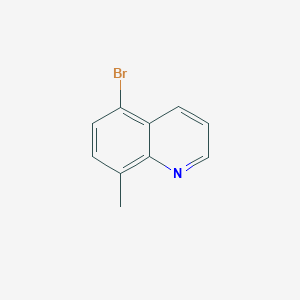

5-Bromo-8-methylquinoline

74316-55-5

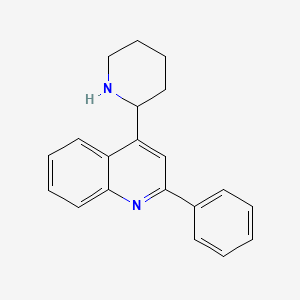

2-Phenyl-4-(2-piperidinyl)quinoline

383128-79-8

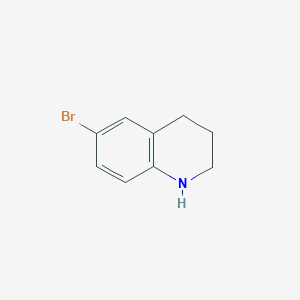

6-Bromo-1,2,3,4-tetrahydroquinoline

22190-35-8

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)